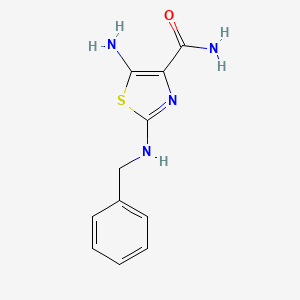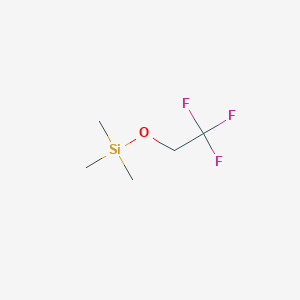
2,2,2-Trifluoroethoxytrimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethoxytrimethylsilane is a chemical compound with the molecular formula C5H11F3OSi It is a silane derivative where the silicon atom is bonded to three methyl groups and one 2,2,2-trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoroethoxytrimethylsilane can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with 2,2,2-trifluoroethanol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethoxytrimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethoxy group can be replaced by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form 2,2,2-trifluoroethanol and trimethylsilanol.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like halides (e.g., sodium chloride) or alkoxides (e.g., sodium methoxide) in polar solvents.
Hydrolysis: Requires the presence of water or aqueous solutions.
Oxidation and Reduction: May involve oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as trifluoroethanol derivatives.
Hydrolysis: Produces 2,2,2-trifluoroethanol and trimethylsilanol.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Scientific Research Applications
2,2,2-Trifluoroethoxytrimethylsilane has several applications in scientific research:
Biology: Employed in the modification of biomolecules for enhanced stability and activity.
Medicine: Investigated for potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which 2,2,2-trifluoroethoxytrimethylsilane exerts its effects involves the interaction of the trifluoroethoxy group with target molecules. This interaction can lead to changes in the chemical and physical properties of the target, such as increased stability or altered reactivity. The silicon atom in the compound also plays a role in its reactivity, particularly in substitution and hydrolysis reactions .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyltrimethylsilane: Similar structure but lacks the ethoxy group.
2,2,2-Trifluoroethanol: Contains the trifluoroethoxy group but lacks the silicon atom.
Trimethylsilyl Chloride: Contains the trimethylsilyl group but lacks the trifluoroethoxy group.
Uniqueness
2,2,2-Trifluoroethoxytrimethylsilane is unique due to the presence of both the trifluoroethoxy and trimethylsilyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various applications .
Properties
CAS No. |
56859-55-3 |
|---|---|
Molecular Formula |
C5H11F3OSi |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
trimethyl(2,2,2-trifluoroethoxy)silane |
InChI |
InChI=1S/C5H11F3OSi/c1-10(2,3)9-4-5(6,7)8/h4H2,1-3H3 |
InChI Key |
KGFLFWRAHYKYEA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Hydroxy-6-phenyl-4H-thieno[3,2-b]](/img/structure/B13889664.png)
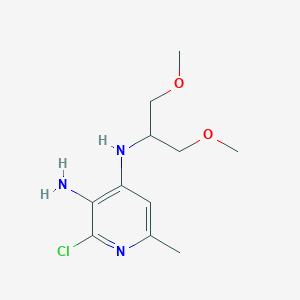
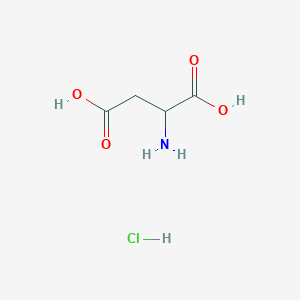
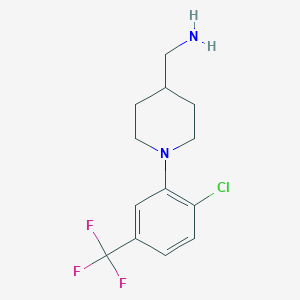
![Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate](/img/structure/B13889701.png)

![3-(3-aminophenyl)-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B13889706.png)
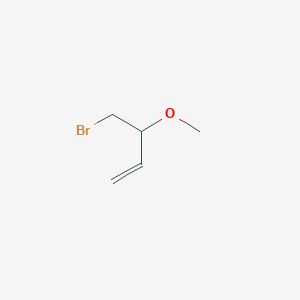
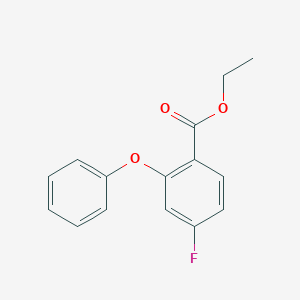
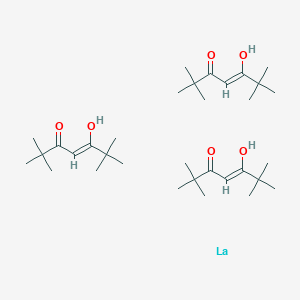
![Benzyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13889719.png)
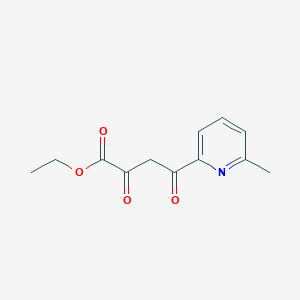
![4-[(2,5-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B13889729.png)
